![molecular formula C11H9KO2 B2375438 Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate CAS No. 1909326-38-0](/img/structure/B2375438.png)

Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

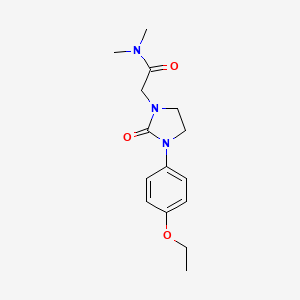

Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate is a chemical compound with the CAS Number: 1909326-38-0 . It has a molecular weight of 212.29 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

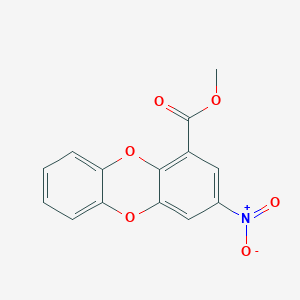

Molecular Structure Analysis

The InChI code for Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate is1S/C11H10O2.K/c12-9(13)11-6-10(11,7-11)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,12,13);/q;+1/p-1 . This indicates that the compound has a bicyclic structure with a bridging C(1)-C(3) bond . Chemical Reactions Analysis

Bicyclo[1.1.0]butanes, such as Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate, are highly strained structures that can participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 212.29 .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Structural Studies

- Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate is involved in the synthesis of sulfenamides and sulfinamides, with a focus on the formation of an azetidine ring. This process involves a two-step mechanism with an intermediate carbenium ion and the structures of the resulting compounds have been established through X-ray crystallography (Mlostoń et al., 2008).

2. Development of Azetidine Derivatives

- The compound plays a crucial role in producing azetidine derivatives. Its reaction with chlorodithioformates at room temperature yields 3-chloro-3-phenylazetidine-1-carbodithioates. This reaction is significant as it provides new access to derivatives of azetidine-1-carboxylic acid (Heimgartner et al., 2006).

3. Ring-Enlargement to 1-Azabicyclo[2.1.1]hexane

- This compound is instrumental in the ring-enlargement of 1-azabicyclo[1.1.0]butane to 1-azabicyclo[2.1.1]hexane. The reactions with dimethyl dicyanofumarate lead to cis- and trans-4-phenyl-1-azabicyclo[2.1.1]-hexane 2,3-dicarboxylates. This transformation involves a zwitterionic intermediate, providing insights into complex cycloaddition mechanisms (Mlostoń & Heimgartner, 2006).

4. Thermal Decomposition Studies

- The compound's derivatives undergo thermal decomposition, forming products such as methyl 1,3-diphenylbicyclo[1.1.0]butane-2-endo- and -exo-carboxylates. The decomposition process involves intermediates like substituted allylcarbene, which undergoes both intramolecular cycloaddition and rearrangements (Razin et al., 2013).

5. Enantioselective Synthesis

- The compound is used in the enantioselective synthesis of 2-arylbicyclo[1.1.0]butane carboxylates, where the rhodium-catalyzed reaction can form either 2-arylbicyclo[1.1.0]butane carboxylates or cyclohexene derivatives. This synthesis is diastereoselective, with significant implications for asymmetric induction in organic synthesis (Qin & Davies, 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

Bicyclo[1.1.0]butanes are increasingly being used as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . There has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This suggests that the study and application of compounds like Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate will continue to grow in the future.

Eigenschaften

IUPAC Name |

potassium;3-phenylbicyclo[1.1.0]butane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2.K/c12-9(13)11-6-10(11,7-11)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNHVYILPIMVDS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(C1(C2)C(=O)[O-])C3=CC=CC=C3.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9KO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)thio]acetate](/img/structure/B2375358.png)

![2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B2375362.png)

![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B2375363.png)

![4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2375369.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2375370.png)

![5-acetyl-1-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2375372.png)

![1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2375378.png)